molecular formula C5H9N3O B190229 5-ethoxy-1H-pyrazol-3-amine CAS No. 117717-10-9

5-ethoxy-1H-pyrazol-3-amine

Cat. No.: B190229
CAS No.: 117717-10-9
M. Wt: 127.14 g/mol
InChI Key: APZOMEQIPIJVMW-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C5H9N3O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound features an ethoxy group at the 5-position and an amino group at the 3-position of the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

5-Ethoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect millions of people worldwide, making the study of such compounds crucial for global health .

Mode of Action

The compound interacts with its targets by inhibiting the activation of the PI3K/AKT kinase signaling pathway . This pathway is frequently associated with tumorigenesis, and its dysregulation may contribute to tumor resistance to a variety of antineoplastic agents . The compound’s interaction with its targets results in the inhibition of tumor cell growth and survival in susceptible tumor cell populations .

Biochemical Pathways

The compound affects the PI3K/AKT kinase signaling pathway . This pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . By inhibiting this pathway, the compound can potentially suppress the growth of the targeted organisms .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also important to note that the compound should be stored in a tightly closed container, in a cool and dry place , indicating that moisture and heat could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux.

Another synthetic route involves the reaction of 3-amino-1H-pyrazole with ethyl iodide in the presence of a base like potassium carbonate. This method provides a straightforward approach to introducing the ethoxy group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Ethoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole: Lacks the ethoxy group, making it less lipophilic.

    5-Methoxy-1H-pyrazol-3-amine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    1-Ethyl-3-amino-1H-pyrazole: Features an ethyl group at the 1-position, altering its chemical properties.

Uniqueness

5-Ethoxy-1H-pyrazol-3-amine is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the amino group provides sites for hydrogen bonding and other interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

3-ethoxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOMEQIPIJVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597268
Record name 3-Ethoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117717-10-9
Record name 3-Ethoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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